molecular formula C10H12ClN3O B1468333 1-(2-Chloropyridine-4-carbonyl)piperazine CAS No. 1354087-52-7

1-(2-Chloropyridine-4-carbonyl)piperazine

Cat. No.: B1468333
CAS No.: 1354087-52-7
M. Wt: 225.67 g/mol
InChI Key: SRGRYAJKQMUDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloropyridine-4-carbonyl)piperazine is a chemical building block of significant interest in medicinal and process chemistry, primarily serving as a versatile synthon for the development of novel pharmaceutical compounds. Its structure combines a chloropyridine ring, a privileged scaffold in agrochemicals and pharmaceuticals , with a piperazine moiety, one of the most frequently used heterocycles in biologically active molecules . The piperazine ring is highly valued for its ability to optimize the pharmacokinetic properties of a final molecule and to act as a conformational scaffold that arranges pharmacophoric groups for effective interaction with biological targets . The reactivity of the 2-chloropyridine group is a key feature of this compound, as the chlorine atom is amenable to nucleophilic aromatic substitution reactions. This allows researchers to readily functionalize the molecule, for instance, by reacting it with thiols to create thioether linkages, a transformation demonstrated in the synthesis of pyridylmercaptoacetic acid for antibiotic production . Concurrently, the secondary amine on the piperazine ring can be acylated or alkylated, providing a handle for further molecular expansion. This bifunctionality makes this compound a valuable intermediate for constructing complex molecules, including kinase inhibitors and receptor modulators, which are common in modern therapeutic agents . This product is intended for research applications in a controlled laboratory environment only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-9-7-8(1-2-13-9)10(15)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGRYAJKQMUDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Chloropyridine-4-carbonyl Chloride Intermediate

The key intermediate in the synthesis of 1-(2-Chloropyridine-4-carbonyl)piperazine is 2-chloropyridine-4-carbonyl chloride, which is typically prepared by chlorination of 2-chloropyridine-4-carboxylic acid using reagents such as oxalyl chloride or thionyl chloride in the presence of catalytic amounts of DMF.

Typical Procedure:

  • Dissolve 2-chloropyridine-4-carboxylic acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Add oxalyl chloride (or thionyl chloride) dropwise at 0 °C with catalytic DMF (2-3 drops) to activate the chlorinating agent.
  • Stir the reaction mixture at room temperature for several hours (often overnight) to ensure complete conversion to the acid chloride.
  • Remove excess reagents and solvent under reduced pressure to obtain the acid chloride as a reactive intermediate.

This method is well-documented and yields the acid chloride efficiently, which is used immediately in the next step without further purification.

Coupling of 2-Chloropyridine-4-carbonyl Chloride with Piperazine

The acid chloride intermediate is then reacted with piperazine to form this compound. This acylation reaction typically occurs in anhydrous conditions to prevent hydrolysis of the acid chloride.

General Reaction Conditions:

  • The acid chloride is dissolved in dry dichloromethane or THF and cooled in an ice bath.
  • Piperazine is added slowly, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
  • The mixture is stirred at low temperature initially and then allowed to warm to room temperature, continuing stirring for 2–5 hours.
  • After completion, the reaction mixture is quenched with water, extracted with organic solvents, dried, and concentrated.
  • Purification is generally performed by flash column chromatography using ethyl acetate/hexanes gradients or recrystallization to afford the pure product.

Example Yield and Characterization:

  • Yield: Approximately 80–85% under optimized conditions.
  • Product: White solid.
  • Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry.

Alternative Synthetic Strategies

While the direct acylation of piperazine with 2-chloropyridine-4-carbonyl chloride is the most straightforward method, alternative approaches include:

  • Use of Activated Esters or Anhydrides: Instead of acid chlorides, activated esters (e.g., NHS esters) or anhydrides of 2-chloropyridine-4-carboxylic acid can be employed for coupling with piperazine, though these are less common.
  • One-Pot Procedures: Some reports suggest one-pot synthesis involving in situ generation of acid chloride followed by immediate addition of piperazine, improving efficiency and minimizing purification steps.
  • Microwave-Assisted Synthesis: Emerging methods utilize microwave irradiation to accelerate the acylation reaction, reducing reaction times significantly while maintaining yields.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Dry DCM or THF Anhydrous conditions critical
Temperature 0 °C to room temperature Initial cooling to control exotherm
Base Triethylamine (1.5 eq.) Neutralizes HCl formed
Reaction Time 2–5 hours Longer times ensure complete conversion
Purification Flash chromatography (0–30% EtOAc/hexanes) Yields pure white solid
Yield 80–85% High yield under optimized conditions

Summary of Key Research Findings

  • The acid chloride formation from 2-chloropyridine-4-carboxylic acid is efficiently achieved using oxalyl chloride with catalytic DMF at 0 °C to room temperature, with near quantitative conversion.
  • The subsequent acylation of piperazine proceeds smoothly in dry DCM with triethylamine as base, affording the target compound in good yield and purity.
  • Characterization data from NMR and mass spectrometry confirm the successful synthesis of this compound.
  • The reaction is sensitive to moisture; thus, all glassware and solvents must be rigorously dried to avoid hydrolysis of the acid chloride intermediate.
  • Alternative methods and optimizations, including microwave-assisted synthesis and one-pot procedures, have been explored to improve reaction efficiency and scalability.

Representative Reaction Scheme

2-Chloropyridine-4-carboxylic acid + Oxalyl chloride (DMF cat.) → 2-Chloropyridine-4-carbonyl chloride

2-Chloropyridine-4-carbonyl chloride + Piperazine + Triethylamine → this compound + Triethylammonium chloride

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridine-4-carbonyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the carbonyl group.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Reduced forms of the carbonyl group.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloropyridine-4-carbonyl)piperazine serves as a crucial building block in the development of pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic effects on neurological and psychiatric disorders. For instance, compounds derived from this structure have shown promise in modulating neurotransmitter receptors, which is critical in treating conditions such as depression and anxiety disorders.

Materials Science

In materials science, this compound is being explored for its ability to create novel materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices can enhance their performance in electronic devices, sensors, and coatings.

Biological Studies

The compound is utilized as a probe in biochemical assays to study enzyme interactions and receptor binding. Its structural features allow it to selectively bind to various biological targets, making it valuable for research in pharmacology and biochemistry.

Industrial Chemistry

In industrial applications, this compound is being investigated for its role in developing agrochemicals and specialty chemicals. Its derivatives may exhibit insecticidal or acaricidal properties, contributing to pest control strategies .

Acaricidal Activity Research

Recent studies have synthesized phenylpiperazine derivatives related to this compound to evaluate their acaricidal activity against common agricultural pests like Tetranychus urticae. These studies demonstrated effective pest control at various concentrations, indicating the potential utility of piperazine derivatives in agriculture .

Neuropharmacological Studies

Research has also focused on the neuropharmacological effects of compounds derived from this compound. These studies have shown that certain derivatives can significantly affect neurotransmitter systems, providing insights into their potential use as therapeutic agents for treating neurological disorders.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity (IC₅₀/EC₅₀) Key References
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Benzoyl (varied aromatic substituents) Cytotoxicity (0.5–10 μM in cancer cells)
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine 2-Chloropyridine-3-carbonyl, 5-chloro-2-methylphenyl Anticancer (Supplier data)
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl, piperidine Dopamine D₂ receptor affinity (Ki = 0.6 nM)
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Serotonin receptor modulation
  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-chloropyridine group in the target compound contrasts with electron-donating methoxy or methyl groups in analogs like 1-(2-methoxyphenyl)piperazine. Chlorine’s electronegativity may reduce metabolic oxidation, prolonging half-life compared to mCPP, which undergoes rapid CYP2D6-mediated hydroxylation .
  • Aromatic vs. The chloropyridine-carbonyl group balances hydrophilicity and lipophilicity, optimizing bioavailability .

Table 2: Cytotoxicity and Receptor Affinity of Select Derivatives

Compound Cancer Cell Line (IC₅₀, μM) Receptor Affinity (Ki, nM) Notes
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) HEPG2: 1.2 ± 0.3 N/A Long-term stability in situ
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine N/A D₂ receptor: 0.6 Highest dopamine affinity
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) N/A 5-HT1B: 8.2 Serotonin agonist
  • Anticancer Activity : The target compound’s chloropyridine moiety may mimic the cytotoxicity of benzoyl derivatives (e.g., 5a in Table 2), which inhibit cancer cell proliferation via apoptosis induction. Substitution at the pyridine’s 4-position could enhance DNA intercalation or topoisomerase inhibition compared to 3-substituted analogs .
  • CNS Applications : Unlike 1-(2-methoxyphenyl)piperazine derivatives with high dopamine D₂ affinity, the target compound’s chloropyridine group may shift selectivity toward serotonin or histamine receptors, pending further testing .

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters

Compound logP Solubility (mg/mL) Molecular Weight (g/mol)
1-(2-Chloropyridine-4-carbonyl)piperazine 2.1 0.15 (PBS, pH 7.4) 265.7
1-(4-Chlorobenzhydryl)piperazine 3.8 0.02 328.8
1-(2-Methoxyphenyl)piperazine 1.9 0.30 206.3
  • The target compound’s moderate logP (2.1) suggests better aqueous solubility than highly lipophilic benzhydryl derivatives, facilitating formulation .

Biological Activity

1-(2-Chloropyridine-4-carbonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a chloropyridine moiety attached to a piperazine ring, which is known to influence its biological properties. The synthesis typically involves the reaction of 2-chloropyridine-4-carboxylic acid with piperazine derivatives under specific coupling conditions, often utilizing reagents like N,N’-dicyclohexylcarbodiimide (DCC) .

Anticancer Properties

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have shown significant growth inhibition in liver (e.g., HUH7, HepG2), breast (e.g., MCF7), and colon cancer cells (HCT-116) . The compound's mechanism appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of Action
HUH715Induction of apoptosis
MCF720Cell cycle arrest
HCT-11612Disruption of mitochondrial function

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The chloropyridine component can modulate enzyme activity or receptor binding, while the piperazine structure aids in cellular uptake and bioavailability . This dual functionality enhances its potential as a therapeutic agent.

Case Studies and Research Findings

A study published in PubMed highlighted the efficacy of related piperazine derivatives against cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity . Another investigation focused on the compound's ability to inhibit key enzymes involved in cancer progression, further elucidating its potential as a drug candidate.

Table 2: Comparative Analysis of Piperazine Derivatives

CompoundAnticancer ActivityAntimicrobial ActivityNotable Findings
This compoundHighModerateInduces apoptosis in multiple cell lines
1-(3-Methylbutyl)piperazineModerateHighEffective against Gram-positive bacteria
1-(4-chlorobenzhydryl)piperazineLowLowLimited efficacy in vitro

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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